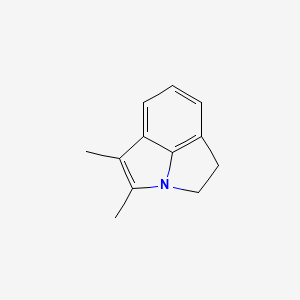
1,7-Dimethylene-2,3-dimethylindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Dimethylene-2,3-dimethylindole is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. The structure of this compound consists of a fused benzene and pyrrole ring, with two methyl groups and two methylene groups attached at specific positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,7-Dimethylene-2,3-dimethylindole can be synthesized through various methods. One common approach involves the Fischer indole synthesis, which is a reaction between phenylhydrazine and ketones under acidic conditions . This method is advantageous due to its simplicity and high yield. Another method involves the use of aryl hydrazines, ketones, and alkyl halides in a one-pot, three-component Fischer indolisation–N-alkylation sequence .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis. This process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1,7-Dimethylene-2,3-dimethylindole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can reduce the compound.
Substitution: Electrophilic substitution reactions are common, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding indole-2,3-diones.
Reduction: Formation of fully hydrogenated indole derivatives.
Substitution: Formation of halogenated or nitro-substituted indoles.
Aplicaciones Científicas De Investigación
1,7-Dimethylene-2,3-dimethylindole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive indole derivatives.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,7-Dimethylene-2,3-dimethylindole involves its interaction with various molecular targets. The compound can undergo electrophilic substitution reactions, which allow it to interact with biological macromolecules. The pathways involved include the activation of specific enzymes and receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1,7-Trimethylene-2,3-dimethylindole
- 1,3,5-Trimethylindole
- 2,3-Dimethylindole
Uniqueness
1,7-Dimethylene-2,3-dimethylindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
31401-55-5 |
|---|---|
Fórmula molecular |
C12H13N |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
2,3-dimethyl-4-azatricyclo[5.3.1.04,11]undeca-1(10),2,7(11),8-tetraene |
InChI |
InChI=1S/C12H13N/c1-8-9(2)13-7-6-10-4-3-5-11(8)12(10)13/h3-5H,6-7H2,1-2H3 |
Clave InChI |
HMDZEAHDWNDDRP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2CCC3=C2C1=CC=C3)C |
Solubilidad |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


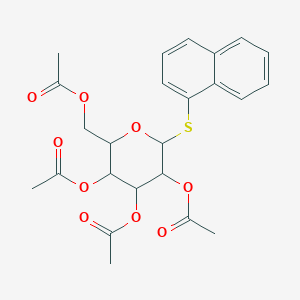
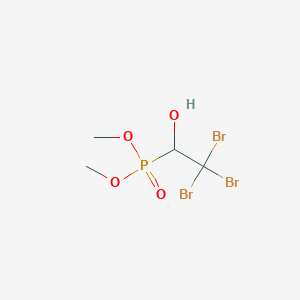
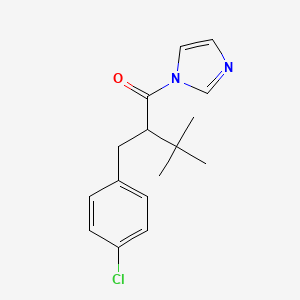

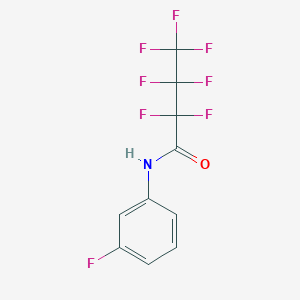
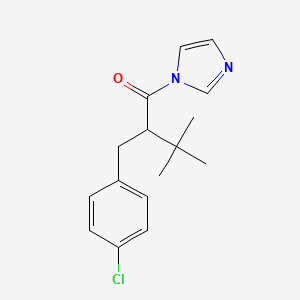

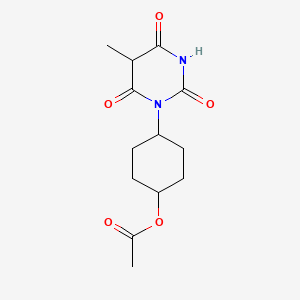
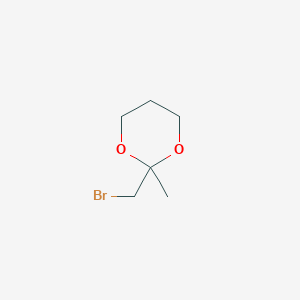
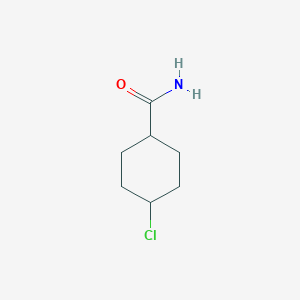

![Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester](/img/structure/B14161233.png)
![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) carbamimidoselenoate;4-methylbenzenesulfonic acid](/img/structure/B14161234.png)

